molecular formula C20H20ClF4N3O2S B2587284 N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1396567-93-3

N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2587284
CAS RN: 1396567-93-3
M. Wt: 477.9
InChI Key: YURDJQCKRLFWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClF4N3O2S and its molecular weight is 477.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Research efforts have been focused on the synthesis of novel compounds that exhibit significant pharmacological potential. For example, a study detailed the preparation of compounds through carbodiimide condensation catalysis, which are identified for their structural uniqueness and potential biological activities (P. Yu et al., 2014). Similarly, fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives have been studied for their spectral diversity and metal recognition capabilities, highlighting their application in cellular metal staining (W. Hong et al., 2012).

Chemical Synthesis and Characterization

The generation of structurally diverse libraries through alkylation and ring closure reactions using specific hydrochloride compounds showcases the versatility of these chemicals in synthesizing new materials with varied applications (G. Roman, 2013). Furthermore, the synthesis of AB-type monomers for polybenzimidazoles from related compounds demonstrates their utility in creating new polymers with potential applications in materials science (R. S. Begunov & A. Valyaeva, 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of derivatives have been a significant area of study, with research focusing on the synthesis and activity evaluation of sulfide and sulfone derivatives. These studies indicate the potential of these compounds in developing new therapeutic agents (N. Badiger et al., 2013).

Herbicide Analysis and Degradation

Analytical studies have been conducted on the detection of herbicides and their degradates in natural water, demonstrating the environmental applications of these compounds in monitoring and managing agricultural chemical residues (L. Zimmerman et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N3O2S.ClH/c1-26(2)10-11-27(17(28)12-29-15-8-4-3-7-14(15)21)19-25-18-13(20(22,23)24)6-5-9-16(18)30-19;/h3-9H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDJQCKRLFWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)C(F)(F)F)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

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